molecular formula C5H8N2OS B1598751 5,5-dimethyl-2-thioxoimidazolidin-4-one CAS No. 15998-93-3

5,5-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B1598751
CAS No.: 15998-93-3
M. Wt: 144.2 g/mol
InChI Key: QSAASNVWPNBKDI-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-thioxoimidazolidin-4-one: is a heterocyclic compound with the molecular formula C₅H₈N₂OS and a molecular weight of 144.2 g/mol . This compound is known for its unique structure, which includes a thioxo group attached to an imidazolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-aminoisobutyric acid with carbon disulfide and a base, followed by cyclization. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-dimethyl-2-thioxoimidazolidin-4-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted imidazolidinones.

Scientific Research Applications

Chemistry: 5,5-dimethyl-2-thioxoimidazolidin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with biological molecules through its thioxo group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

  • 5,5-dimethyl-2-thiohydantoin
  • 5,5-dimethyl-4-oxo-2-thioxoimidazolidine
  • 5,5-dimethyl-2-thioxo-4-imidazolidinone

Comparison: 5,5-dimethyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the thioxo group. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specific applications in synthesis and biological research.

Properties

IUPAC Name

5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAASNVWPNBKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388234
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15998-93-3
Record name NSC138159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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